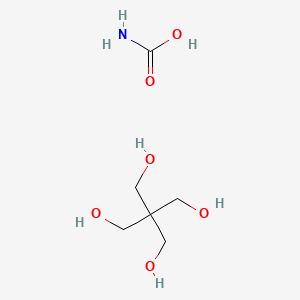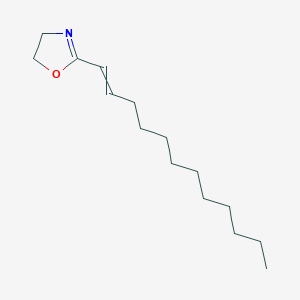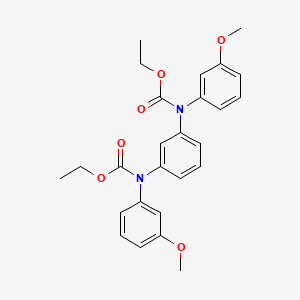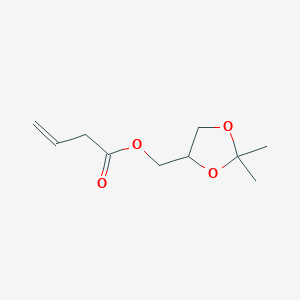
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile is an organic compound that features a nitrobenzoyl group attached to an isoquinoline ring with a carbonitrile substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of benzoyl derivatives followed by cyclization and nitrile formation. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may require catalysts and specific temperature controls .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.
化学反応の分析
Types of Reactions
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
作用機序
The mechanism of action of 2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile is not fully elucidated, but it is believed to interact with various molecular targets through its nitro and carbonitrile groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
類似化合物との比較
Similar Compounds
4-nitrobenzoyl chloride: Shares the nitrobenzoyl group but lacks the isoquinoline and carbonitrile components.
2-(4-nitrobenzoyl)hydrazinecarbodithioates: Similar nitrobenzoyl group with different substituents.
N-(2,2-diphenylethyl)-4-nitrobenzamide: Contains the nitrobenzoyl group but with different amide linkage
Uniqueness
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile is unique due to its combination of the nitrobenzoyl group with the isoquinoline ring and carbonitrile substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
64319-89-7 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC名 |
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H11N3O3/c18-11-16-15-4-2-1-3-12(15)9-10-19(16)17(21)13-5-7-14(8-6-13)20(22)23/h1-10,16H |
InChIキー |
SUTSFXUTQITLAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)

![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)






![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


